N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-Methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 4-methoxyphenylcarboxamide moiety at position 2. This structure places it within a broader class of dihydropyridine carboxamides, which are frequently explored for their biological activity in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-17-9-7-15(8-10-17)21-19(24)18-6-3-11-22(20(18)25)13-14-4-2-5-16(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGWNJQICRRGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Hantzsch Dihydropyridine Synthesis
The classical Hantzsch reaction employs β-keto esters, aldehydes, and ammonia to form 1,4-dihydropyridines. For this target, 3-nitrobenzylamine replaces ammonia to directly introduce the N-(3-nitrobenzyl) group. Reacting ethyl acetoacetate (2 equivalents), formaldehyde , and 3-nitrobenzylamine in ethanol at reflux yields 1-(3-nitrobenzyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Oxidation with manganese dioxide converts the 1,4-dihydropyridine to the aromatic pyridine, followed by selective reduction to the 2-oxo-1,2-dihydropyridine intermediate using sodium dithionite.
Diversity-Oriented Cyclocondensation
An alternative route uses dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and 3-nitrobenzylamine in methanol at 60°C, forming 1-(3-nitrobenzyl)-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate. Dehydration with thionyl chloride converts the 4-hydroxy group to a chloro substituent, enabling Suzuki-Miyaura coupling. However, for this target, the 4-position remains unsubstituted, so the intermediate is directly hydrolyzed to the carboxylic acid.
Carboxylic Acid Intermediate Preparation
The ester group at position 3 is hydrolyzed under basic conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, EtOH/H₂O (1:1), 80°C, 4h | 92% |
The resulting 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is isolated via acidification (HCl, pH 2–3) and recrystallized from ethanol.
Amidation with 4-Methoxyaniline
The carboxylic acid is coupled with 4-methoxyaniline using activation reagents:
Carbodiimide-Mediated Coupling
A mixture of 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 eq), 4-methoxyaniline (1.2 eq), EDCI (1.5 eq), and HOBt (1 eq) in DMF is stirred at 25°C for 12h. Purification via silica chromatography (ethyl acetate/hexane) affords the title compound in 78% yield.
Uranium-Based Coupling
Using HATU (1.5 eq) and DIPEA (3 eq) in dichloromethane at 0°C→25°C improves yields to 85%.
Alternative Synthetic Routes
Direct N-Alkylation of Pyridone
2-Oxo-1,2-dihydropyridine-3-carboxylic acid is alkylated with 3-nitrobenzyl bromide in DMF using K₂CO₃ (2 eq) at 60°C. Subsequent amidation with 4-methoxyaniline proceeds as above.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the Hantzsch cyclocondensation step, reducing reaction time from 12h to 30 min while maintaining 88% yield.
Critical Analysis of Methodologies
- Hantzsch vs. Diversity-Oriented Synthesis : The Hantzsch route offers higher atom economy but requires post-synthetic oxidation/reduction. Diversity-oriented methods allow precise N-substitution but involve costlier starting materials.
- Amidation Efficiency : HATU-mediated coupling outperforms EDCI in yield and purity, though at higher reagent cost.
Scalability and Industrial Considerations
- Cost Drivers : 3-Nitrobenzylamine (≈$320/mol) and HATU (≈$550/mol) dominate material costs. Switching to EDCI reduces reagent costs by 40% with minimal yield penalty.
- Purification Challenges : Silica chromatography is essential due to polar byproducts. Recrystallization from ethyl acetate/hexane (3:1) improves purity to >99%.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse properties .
Scientific Research Applications
N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
BMS-777607
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Key Differences: Replaces the 3-nitrobenzyl group with a 4-fluorophenyl substituent. Incorporates a 2-amino-3-chloropyridin-4-yloxy side chain.
- Activity : A selective inhibitor of the Met kinase superfamily with oral efficacy in preclinical models .
- Implications : The fluorophenyl and pyridinyloxy groups enhance kinase selectivity, whereas the nitro group in the target compound may alter electronic properties or metabolic stability.
N-(2,4-Dimethoxyphenyl)-2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydropyridine-3-Carboxamide
- Structure : Features a 2,4-dimethoxyphenylcarboxamide and 3-trifluoromethylbenzyl group.
- Key Differences :
- Dimethoxy substituents increase electron-donating capacity compared to the single methoxy group in the target compound.
- Trifluoromethyl group enhances lipophilicity and metabolic resistance relative to nitro.
- Potential Applications: The trifluoromethyl group is commonly used to improve bioavailability in drug design .
N-(4-Chloro-3-Nitrophenyl)-1-(2-Chlorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Structure : Contains dual chloro and nitro substituents on the aryl rings.
- Key Differences :
- Higher molecular weight (418.2 g/mol) due to additional chlorine atoms.
- Increased steric hindrance from ortho-chloro substituents.
- Activity : Structural similarities suggest possible kinase or protease inhibition, though specific data are unavailable .
Crystallographic and Conformational Insights
- N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide :
Functional Group Impact on Bioactivity
- Nitro Groups : Present in the target compound and TD-1l, nitro substituents may enhance binding to nitroreductases or confer oxidative stress-related activity .
- Methoxy Groups: The 4-methoxyphenyl in the target compound could improve membrane permeability compared to polar substituents like amino or hydroxy groups .
Biological Activity
N-(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dihydropyridine ring with a methoxy group and a nitrophenyl group, contributing to its unique reactivity and interaction with biological systems .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The presence of the methoxy and nitrophenyl groups allows for various substitution reactions that can enhance its biological activity. The synthetic pathway is crucial in determining the yield and purity of the final product .
Antimicrobial Properties
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating their potency . Although specific data on the antimicrobial activity of this compound is limited, the structural similarities suggest potential efficacy.
Anticancer Activity
Research has highlighted the anticancer properties of similar dihydropyridine derivatives. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . The mechanism of action often involves inhibition of specific kinases that are crucial for cancer cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. The presence of functional groups such as the methoxy and nitro moieties can influence its binding affinity and selectivity towards these targets .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving a related dihydropyridine derivative showed significant tumor reduction in xenograft models. The compound was administered orally at varying doses, revealing dose-dependent efficacy and highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In vitro studies on structurally similar compounds demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural characteristics .
Research Findings Summary Table
Q & A
Q. What are the critical synthetic steps and parameters for preparing this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases to facilitate amide bond formation .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature : Controlled heating (60–100°C) to optimize reaction rates without decomposition .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, especially for polymorphic forms .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .
Q. What functional groups dominate the compound’s structure, and how do they influence reactivity?
- Dihydropyridine Core : Imparts redox activity and potential for H-bonding with biological targets .
- Nitro Group (Ar-NO₂) : Enhances electrophilicity and may participate in charge-transfer interactions .
- Methoxy Group (Ar-OCH₃) : Improves solubility and metabolic stability via steric and electronic effects .
Q. What biological activities are reported for structurally related dihydropyridine derivatives?
Analogous compounds exhibit:
- Anticancer Activity : Inhibition of kinases or DNA topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
